Home > Products > Screening Compounds P114056 > 13,14-dihydro-15-keto Prostaglandin E1
13,14-dihydro-15-keto Prostaglandin E1 -

13,14-dihydro-15-keto Prostaglandin E1

Catalog Number: EVT-8181665
CAS Number:
Molecular Formula: C21H36O5
Molecular Weight: 368.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods of Synthesis

The synthesis of 13,14-Dihydro-15-keto Prostaglandin E1 typically involves enzymatic reduction processes. The primary method includes:

  1. Oxidation of Prostaglandin E1: The hydroxyl group at C-15 of Prostaglandin E1 is oxidized to form 15-keto-Prostaglandin E1.
  2. Reduction of the Double Bond: The subsequent reduction of the C-13,14 double bond is carried out by the enzyme prostaglandin Δ13-reductase. This step is crucial as it leads to the formation of 13,14-Dihydro-15-keto Prostaglandin E1 .

This synthetic pathway highlights the importance of specific enzymatic actions in modifying prostaglandin structures to yield biologically relevant metabolites.

Molecular Structure Analysis

Molecular Structure

The molecular formula for 13,14-Dihydro-15-keto Prostaglandin E1 is C20H30O4, with a molecular weight of approximately 354.5 g/mol. The structure can be described as follows:

  • Functional Groups: It contains multiple functional groups including hydroxyl (-OH), ketone (C=O), and several double bonds that are modified during its synthesis.
  • Structural Features: The compound features a cyclopentane ring typical of prostaglandins and possesses a unique arrangement due to the saturation of the C-13,14 bond and the presence of a ketone at C-15.

This structural configuration significantly influences its biochemical interactions and pharmacological properties .

Chemical Reactions Analysis

Chemical Reactions Involving 13,14-Dihydro-15-keto Prostaglandin E1

The compound undergoes various chemical reactions:

  1. Oxidation: It can be further oxidized to produce other metabolites.
  2. Reduction: It may also be reduced to form more polar compounds such as 13,14-Dihydro-Prostaglandin E1.
  3. Substitution Reactions: While less common, substitution reactions may occur under specific conditions.

Key reagents include NADPH for reduction processes and various oxidizing agents for oxidation reactions. These reactions are essential for understanding its metabolic pathways and potential therapeutic applications .

Mechanism of Action

Mechanism of Action

The primary action of 13,14-Dihydro-15-keto Prostaglandin E1 involves:

  • Target Cells: It primarily targets human platelets and neutrophils.
  • Biochemical Pathways: This compound acts as a weak inhibitor of ADP-induced platelet aggregation in isolated human platelet-rich plasma, with IC50 values indicating its potency .
  • Enzymatic Activity: Its formation involves sequential enzymatic actions including those by 15-hydroxyprostaglandin dehydrogenase and prostaglandin Δ13-reductase, leading to diminished biological activity compared to its precursor.

This mechanism highlights its potential role in modulating platelet function and possibly influencing thrombotic conditions .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Key properties include:

  • Appearance: Typically presented as a colorless to pale yellow oil.
  • Solubility: Soluble in organic solvents like ethanol and methanol but less soluble in water.
  • Stability: The compound's stability can be influenced by environmental factors such as pH and temperature.

These properties are critical for its handling in laboratory settings and potential therapeutic formulations .

Applications

Scientific Applications

The applications of 13,14-Dihydro-15-keto Prostaglandin E1 extend into several areas:

  1. Pharmacological Research: It serves as a tool for studying platelet aggregation mechanisms and developing antithrombotic therapies.
  2. Biochemical Studies: Its role as a metabolite allows researchers to explore metabolic pathways involving prostaglandins and their physiological implications.
  3. Clinical Implications: Understanding its effects on human platelets may lead to advancements in treating cardiovascular diseases where platelet aggregation plays a critical role .
Biosynthesis and Metabolic Pathways

Enzymatic Conversion from Prostaglandin E1 (PGE1)

13,14-Dihydro-15-keto Prostaglandin E1 (abbreviated as 15-KD PGE1 in metabolic studies) arises from the sequential enzymatic modification of Prostaglandin E1 (PGE1). The initial step involves the oxidation of the 15-hydroxyl group of PGE1 by cytosolic NAD^+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH), yielding 15-keto Prostaglandin E1. This intermediate undergoes rapid reduction of the Δ13 double bond via 15-oxo-prostaglandin Δ13 reductase (15-PGR), producing the saturated metabolite 13,14-dihydro-15-keto Prostaglandin E1 [2] [7]. This two-step cascade effectively inactivates PGE1’s biological potency. Structural analysis confirms that hydrogenation at the 13-14 position and ketonization at C15 alter the molecule’s conformational flexibility and receptor-binding affinity, explaining its loss of activity at canonical prostaglandin receptors [3] [7].

Table 1: Key Catalytic Steps in PGE1 Inactivation

SubstrateEnzymeProductCofactorFunctional Consequence
Prostaglandin E115-Hydroxyprostaglandin dehydrogenase15-Keto Prostaglandin E1NAD⁺Loss of vasodilatory activity
15-Keto Prostaglandin E115-Oxo-prostaglandin Δ¹³ reductase13,14-Dihydro-15-keto Prostaglandin E1NADPHComplete metabolic inactivation

While classified as an inactive metabolite, high concentrations of 13,14-dihydro-15-keto Prostaglandin E1 exhibit residual antiplatelet effects. In vitro studies report an IC₅₀ of 14.8 μg/mL (~42 μM) for inhibition of adenosine diphosphate-induced human platelet aggregation, significantly higher than the IC₅₀ of its parent compound PGE1 (8.25 ng/mL) [1] [5] [6]. This underscores the dramatic reduction in bioactivity resulting from these enzymatic modifications.

Role of 15-Oxo-Prostaglandin Δ13 Reductase in Metabolic Inactivation

15-Oxo-prostaglandin Δ13 reductase (15-PGR) is the terminal and rate-limiting enzyme responsible for generating 13,14-dihydro-15-keto Prostaglandin E1. Functionally characterized as an NADPH-dependent carbonyl reductase, this enzyme belongs to the short-chain dehydrogenase/reductase (SDR) superfamily [2]. It exhibits high specificity for 15-keto prostaglandins as substrates, including 15-keto PGE1 and 15-keto PGE2 [3]. Kinetic analyses using human liver cytosol reveal a low micromolar affinity for 15-keto PGE1, with reported Michaelis constants (Kₘ) ranging from 1.2–5.4 μM across individuals. However, maximal velocity (Vₘₐₓ) varies substantially (up to tenfold), suggesting interindividual differences in enzyme concentration rather than structural variants influencing substrate binding [2].

Table 2: Properties of Human 15-Oxo-Prostaglandin Δ13 Reductase

PropertyCharacteristicBiological Implication
Enzyme ClassificationCarbonyl reductase (EC 1.3.1.48)NADPH-dependent reduction of keto group conjugated to double bond
Primary CofactorNADPHProvides reducing equivalents
Substrate Specificity15-Keto prostaglandins (e.g., 15-Keto PGE1, 15-Keto PGE2)Metabolic inactivation of major prostaglandins
Tissue DistributionHigh: Liver, Lung; Moderate: Kidney; Low: Erythrocytes (lysed), Vascular endotheliumOrgan-specific clearance capacity

Inhibition studies confirm 15-PGR’s classification within the carbonyl reductase family. Its activity is potently inhibited by established carbonyl reductase inhibitors like quercetin and rutin [2]. This enzyme is widely expressed, with the highest activity observed in the liver and lungs—organs critical for systemic prostaglandin clearance. Within cells, 15-PGR is predominantly cytosolic, positioning it optimally to act on circulating prostaglandins following cellular uptake, potentially mediated by specific prostaglandin transporters (PGTs) [8].

Comparative Metabolism in Hepatic vs. Erythrocyte Compartments

The metabolic conversion of PGE1 to 13,14-dihydro-15-keto Prostaglandin E1 occurs in multiple tissues, but significant functional differences exist between hepatic and erythrocyte compartments.

Hepatic Metabolism: The liver represents the major site for systemic inactivation of prostaglandins. Cytosolic fractions from human liver exhibit robust 15-PGR activity, averaging 61.1 fmol·min⁻¹·mg⁻¹ protein. Crucially, this activity displays marked interindividual variability, spanning an almost tenfold range (approximately 20–200 fmol·min⁻¹·mg⁻¹ protein) across a cohort of 37 human livers [2]. This variation follows a non-normal distribution, implying complex genetic or regulatory influences. Furthermore, a significant ontogenic difference exists: hepatic 15-PGR activity in children (n=15 specimens) is significantly lower than in adults, suggesting developmental regulation of this metabolic pathway [2]. The liver’s high metabolic capacity underscores its role as the primary site for generating circulating 13,14-dihydro-15-keto Prostaglandin E1.

Erythrocyte Metabolism: While lysed erythrocytes demonstrate measurable 15-PGR activity (confirming the enzyme’s presence), the activity is substantially lower than in liver. Differences between individuals are minimal, showing only a twofold variation across 29 subjects [2]. Critically, intact erythrocytes fail to catalyze the reduction of 15-keto PGE1 effectively. This lack of activity in intact cells indicates restricted substrate access due to the plasma membrane barrier or the absence of specific uptake mechanisms. Consequently, erythrocytes contribute negligibly to the overall metabolic inactivation of prostaglandins in vivo [2].

Table 3: Comparative Metabolism of 15-Keto PGE1 in Human Tissues

ParameterLiver CytosolLysed ErythrocytesIntact Erythrocytes
15-PGR ActivityHigh (Avg: 61.1 fmol·min⁻¹·mg⁻¹ protein)Low (Measurable but significantly lower)Undetectable
Interindividual Variation~10-fold range~2-fold rangeNot applicable
Impact of AgeSignificantly lower in children vs. adultsNot reportedNot applicable
Physiological RelevanceMajor site of systemic PGE1 metabolite formationNegligible contribution to in vivo metabolismNone

The compartmentalization of prostaglandin inactivation highlights the liver’s dominance in systemic clearance. The significant interindividual variability in hepatic 15-PGR activity may contribute to variable recovery rates of the active tertiary metabolite PGE0 (13,14-dihydro PGE1) formed by subsequent carbonyl reduction, although the clinical significance of this variability requires further exploration [2] [4].

Properties

Product Name

13,14-dihydro-15-keto Prostaglandin E1

IUPAC Name

methyl 7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-(3-oxooctyl)cyclopentyl]heptanoate

Molecular Formula

C21H36O5

Molecular Weight

368.5 g/mol

InChI

InChI=1S/C21H36O5/c1-3-4-7-10-16(22)13-14-18-17(19(23)15-20(18)24)11-8-5-6-9-12-21(25)26-2/h17-18,20,24H,3-15H2,1-2H3/t17-,18-,20-/m1/s1

InChI Key

GLJUFUWUOYSGMU-QWFCFKBJSA-N

SMILES

CCCCCC(=O)CCC1C(CC(=O)C1CCCCCCC(=O)OC)O

Canonical SMILES

CCCCCC(=O)CCC1C(CC(=O)C1CCCCCCC(=O)OC)O

Isomeric SMILES

CCCCCC(=O)CC[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.